Methyl (2S)-2-amino-2-cyclopropylacetate

Description

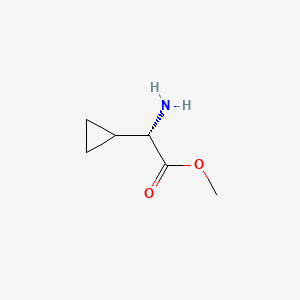

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl (2S)-2-amino-2-cyclopropylacetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2/c1-9-6(8)5(7)4-2-3-4/h4-5H,2-3,7H2,1H3/t5-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZIFONPEUDXXJV-YFKPBYRVSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C1CC1)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H](C1CC1)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

129.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for Chiral Methyl 2s 2 Amino 2 Cyclopropylacetate

Enantioselective Synthetic Routes to (2S)-Methyl 2-amino-2-cyclopropylacetate

The primary challenge in synthesizing Methyl (2S)-2-amino-2-cyclopropylacetate lies in the precise control of the stereocenter at the α-carbon. Various strategies have been developed to achieve high enantiopurity, broadly categorized into catalytic asymmetric approaches, chiral auxiliary-mediated methods, and biocatalytic routes.

Asymmetric Catalytic Approaches for Enantiopure Synthesis

Asymmetric catalysis offers an efficient route to chiral molecules by using a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. Both metal-based and organic catalysts have been successfully employed.

Transition metal complexes featuring chiral ligands are powerful tools for enantioselective synthesis. Key strategies include asymmetric cyclopropanation and hydrogenation.

A notable approach involves the asymmetric cyclopropanation of dehydroaminocarboxylates. For instance, Co(II)-based metalloradical catalysis using D₂-symmetric chiral amidoporphyrin ligands has been shown to effectively catalyze the cyclopropanation of dehydroaminocarboxylates with in-situ generated diazo compounds. nih.gov This method yields chiral cyclopropyl (B3062369) α-amino acid derivatives with high yields and excellent enantioselectivities. nih.gov

Another powerful strategy utilizes chiral rhodium complexes. The complex Rh₂((R)-BTPCP)₄ has been used for the catalytic asymmetric synthesis of a range of cyclopropyl α-amino carboxylates. This method proceeds in high yields and produces the products as single diastereoisomers with exceptional enantiomeric ratios. rsc.org Similarly, ruthenium-based catalysts have been employed. A chiral (Salen)Ru(II) complex has been used as the catalyst in the key asymmetry-inducing step to produce trans-cyclopropyl β-amino acid derivatives, which are related precursors. nih.gov Furthermore, ruthenium-catalyzed asymmetric hydrogenation of unsaturated precursors, such as (Z)-α-methyl-β-cyclopropylcinnamates, provides access to the saturated cyclopropyl framework with excellent enantio- and diastereoselectivities. rsc.org

| Catalyst System | Substrate Type | Product | Key Findings |

| Co(II)-amidoporphyrin | Dehydroaminocarboxylate | Chiral cyclopropyl α-amino acid derivative | High yields, excellent enantioselectivities, (Z)-diastereoselectivity. nih.gov |

| Rh₂((R)-BTPCP)₄ | Diazo compound & alkene | Cyclopropyl α-amino carboxylate | High yields (up to 97%), single diastereomer, excellent e.r. (up to 99.5:0.5). rsc.org |

| (Salen)Ru(II) complex | Alkene & diazoacetate | trans-Cyclopropyl β-amino acid derivative | Excellent enantioselectivities, high overall yield. nih.gov |

| Ru-complex with chiral ligand | (Z)-α-methyl-β-cyclopropylcinnamate | α-methyl-β-cyclopropyldihydrocinnamate | Excellent enantio- and diastereoselectivities. rsc.org |

Organocatalysis avoids the use of metals and often relies on mimicking enzymatic reaction principles. While a direct organocatalytic synthesis of this compound is not extensively documented, established organocatalytic methods can be applied to synthesize key chiral precursors.

One prominent strategy is the asymmetric Michael addition. Chiral bifunctional thiourea (B124793) catalysts, for example, can activate both the nucleophile and the electrophile through hydrogen bonding, facilitating the conjugate addition of nucleophiles to Michael acceptors like nitroolefins. nih.govjst.go.jpresearchgate.net The resulting γ-nitro carbonyl compound can then be further manipulated (e.g., reduction of the nitro group and cyclopropanation) to form the target amino acid. Similarly, chiral pyrrolidine (B122466) catalysts, often used with an acidic co-catalyst, promote the enantioselective Michael addition of aldehydes to nitroethylene, providing access to versatile γ²-amino acid precursors. nih.govorganic-chemistry.org

Asymmetric phase-transfer catalysis (PTC) is another powerful tool. nih.gov Chiral quaternary ammonium (B1175870) salts, frequently derived from Cinchona alkaloids, can mediate the enantioselective alkylation of glycine (B1666218) Schiff base esters. organic-chemistry.org This method, known as the O'Donnell Amino Acid Synthesis, allows for the introduction of various side chains and could be adapted for the synthesis of cyclopropylglycine derivatives. organic-chemistry.org

| Organocatalytic Strategy | Catalyst Type | Reaction | Relevance to Target Synthesis |

| Michael Addition | Chiral Thiourea or Proline Derivatives | Conjugate addition of aldehydes/ketones to nitroalkenes | Synthesis of chiral γ-nitro carbonyl precursors that can be converted to cyclopropyl amino acids. nih.govnih.gov |

| Phase-Transfer Catalysis | Chiral Quaternary Ammonium Salts (e.g., from Cinchona alkaloids) | Asymmetric alkylation of glycine imines | Potential for direct asymmetric synthesis of N-protected cyclopropylglycine esters. nih.govorganic-chemistry.org |

| N-H Insertion | Chiral Phosphoric Acid | Reaction of sulfoxonium ylides with amines | Provides access to α-amino esters from stable diazo surrogates. nih.gov |

Chiral Auxiliary-Mediated Asymmetric Synthesis

This classical approach involves temporarily attaching a chiral molecule (the auxiliary) to a prochiral substrate. The auxiliary directs a subsequent diastereoselective transformation, after which it is cleaved to reveal the enantiomerically enriched product.

A relevant example involves the use of a chiral, non-racemic lactone derived from (D)-erythro-4-(tert-butoxycarbonyl)-3-(dimethoxyphosphoryl)-5,6-diphenyl-2,3,5,6-tetrahydro-4H-1,4-oxazin-2-one. rsc.org This lactone can be converted into an α,β-dehydro derivative, which then undergoes a highly diastereoselective cyclopropanation. The steric bulk of the auxiliary directs the incoming methylene (B1212753) unit, leading to the desired cyclopropyl lactone with high diastereomeric excess (83-99% de). rsc.org Subsequent removal of the chiral auxiliary via dissolving-metal reduction yields the t-BOC-protected aminocyclopropane carboxylic acid. rsc.org

The Schöllkopf auxiliary, a bis-lactim ether typically derived from valine and glycine, is another widely used system for the asymmetric synthesis of α-amino acids. nih.gov The auxiliary is deprotonated to form a chiral enolate, which then reacts with an electrophile from the face opposite the bulky isopropyl group of the valine moiety. This results in adducts with high diastereoselectivity (>95% d.e.). nih.gov Mild acidic hydrolysis then cleaves the auxiliary to furnish the desired α-substituted amino acid with high enantiopurity. nih.gov

| Chiral Auxiliary | Key Reaction Step | Diastereoselectivity | Auxiliary Removal |

| Oxazinone-based lactone | Cyclopropanation of α,β-dehydro derivative | 83-99% d.e. rsc.org | Dissolving-metal reduction (Li/NH₃). rsc.org |

| Schöllkopf auxiliary (bis-lactim ether) | Alkylation of chiral glycine enolate | >95% d.e. nih.gov | Mild acidic hydrolysis. nih.gov |

Biocatalytic Pathways for Enantioselective Formation and Resolution

Biocatalysis utilizes enzymes to perform highly selective chemical transformations under mild conditions. For the synthesis of (S)-cyclopropylglycine, a close analog of the target ester, both kinetic resolution and asymmetric synthesis have proven effective.

Enzymatic kinetic resolution of racemic N-protected cyclopropylglycine esters can provide both enantiomers with high purity. For example, the enzyme papain from Carica papaya has been used for the hydrolysis of N-Boc-protected racemic methyl cyclopropylglycinate. nih.gov This process affords the (S)-amino acid with an enantiomeric excess of 99% or better. nih.gov

More recently, a highly efficient asymmetric synthesis has been developed using an engineered, self-sufficient biocatalytic system. mdpi.com This system employs a fusion enzyme that integrates a leucine (B10760876) dehydrogenase (LDH) for reductive amination and a formate (B1220265) dehydrogenase (FDH) for cofactor regeneration. mdpi.com Starting from cyclopropylglyoxylic acid, the LDH domain catalyzes the asymmetric amination to (S)-cyclopropylglycine, while the FDH domain simultaneously regenerates the required NADH cofactor from NAD⁺ using ammonium formate. mdpi.com This NADH-driven system achieves high substrate loading, excellent conversion yields (>95%), and an enantiomeric excess of over 99.5% for (S)-cyclopropylglycine. mdpi.com

| Biocatalytic Method | Enzyme(s) | Substrate | Product & Purity |

| Kinetic Resolution | Papain | Racemic Methyl N-Boc-cyclopropylglycinate | (S)-cyclopropylglycine, >99% e.e. nih.gov |

| Asymmetric Synthesis | Leucine Dehydrogenase (LDH) & Formate Dehydrogenase (FDH) fusion | Cyclopropylglyoxylic acid | (S)-cyclopropylglycine, >99.5% e.e. mdpi.com |

Diastereoselective Synthetic Pathways to Precursors of this compound

In many synthetic routes, the cyclopropane (B1198618) ring is constructed on a pre-existing chiral or prochiral acyclic precursor. In these cases, controlling the relative stereochemistry (diastereoselectivity) of the cyclopropanation or related reactions is crucial.

One method involves the diastereoselective cyclopropanation of readily available dehydroamino acids. beilstein-journals.org Using aryl diazo compounds generated in situ, this one-pot method can be tuned to favor different diastereomers. Thermal 1,3-dipolar cycloaddition followed by nitrogen extrusion tends to produce the E isomers with good selectivity, whereas conducting the reaction in the presence of a meso-tetraphenylporphyrin iron chloride catalyst predominantly yields the Z isomers. beilstein-journals.org

Another approach reports an expedient synthesis of cyclopropane β-amino acid derivatives starting from cyclopropanone (B1606653) surrogates. organic-chemistry.org The addition of stabilized phosphorus ylides to 1-sulfonylcyclopropanols generates highly electrophilic alkylidenecyclopropanes. These intermediates undergo a telescopic aza-Michael reaction with a chiral amine. The transformation proceeds with complete diastereocontrol, affording the trans products in high enantiomeric excess. organic-chemistry.org This strategy provides rapid access to highly enantioenriched β-amino acid derivatives that can serve as precursors. organic-chemistry.org

A concise synthesis of E-diastereoisomers of a related cyclopropyl amino acid highlights a key step involving the cyclopropanation of an intermediate E-allylic alcohol derived from L-methionine. mdpi.com The resulting hydroxymethylcyclopropanes are separable and can be converted into the final α-amino acids. mdpi.com

| Reaction Type | Substrate | Reagents/Conditions | Key Outcome |

| Cyclopropanation | Dehydroamino acid | In situ generated diazo compound | Tunable diastereoselectivity: Thermal conditions yield E-isomers; Fe-porphyrin catalyst yields Z-isomers. beilstein-journals.org |

| Aza-Michael Addition | Alkylidenecyclopropane | Chiral amine | Complete diastereocontrol for trans-β-amino acid derivatives. organic-chemistry.org |

| Cyclopropanation | E-allylic alcohol | Zinc-mediated | Diastereoselective formation of separable hydroxymethylcyclopropanes. mdpi.com |

Kinetic Resolution and Classical Resolution Techniques for Enantiopurity Enhancement

Achieving high enantiopurity is critical for the development of chiral molecules. Both kinetic and classical resolution techniques are powerful strategies for separating enantiomers from a racemic mixture of methyl 2-amino-2-cyclopropylacetate.

Kinetic Resolution

Kinetic resolution exploits the difference in reaction rates between two enantiomers with a chiral catalyst or reagent, leading to the enrichment of the less reactive enantiomer in the starting material and the formation of an enantioenriched product. Enzymatic kinetic resolution is a particularly effective and environmentally benign approach for producing chiral amino acids. researchgate.net

Enzymes such as lipases, proteases, and acylases exhibit high enantioselectivity. researchgate.net For instance, the protease papain, derived from Carica papaya, has been successfully employed for the deracemization of racemic N-Boc-protected methyl cyclopropylglycinate. researchgate.net In this process, the enzyme selectively hydrolyzes one enantiomer of the ester, allowing for the separation of the unreacted (and thus enantiomerically enriched) ester from the hydrolyzed acid. This method can yield both enantiomers of cyclopropylglycine with an enantiomeric excess (ee) of 99% or better after deprotection. researchgate.net

Another common strategy is acylative kinetic resolution, where a racemic amine is acylated using a chiral acylating agent. rsc.org Although specific examples for this compound are not prevalent, the principle has been widely applied to various cyclic alkylamines, demonstrating high selectivity factors. rsc.org Lipases are also frequently used to catalyze the enantioselective acylation of racemic amines and alcohols, providing a versatile tool for resolution. researchgate.netmdpi.com

| Enzyme/Method | Substrate | Principle | Reported Outcome | Reference |

|---|---|---|---|---|

| Papain | N-Boc-methyl cyclopropylglycinate | Enantioselective hydrolysis of the ester | Both enantiomers obtained with >99% ee | researchgate.net |

| Acylase I | N-acyl α-amino acids | Enantioselective hydrolysis of N-acyl L-α-amino acids | Nearly absolute enantioselectivity for a wide range of substrates | researchgate.net |

| Lipase (e.g., from Candida rugosa) | Racemic amines/alcohols | Enantioselective acylation | High enantiomeric excess of the product (e.g., ee >96%) | mdpi.com |

| Transaminase | Racemic amines | Enantioselective transamination | Can provide access to chiral amines, though success varies | researchgate.net |

Classical Resolution

Classical resolution is a long-established method for separating enantiomers. mdpi.com This technique involves reacting the racemic mixture, such as racemic 2-amino-2-cyclopropylacetate, with an enantiomerically pure chiral resolving agent. This reaction forms a pair of diastereomers. mdpi.com Unlike enantiomers, diastereomers possess different physicochemical properties, such as solubility, boiling point, and chromatographic retention times. mdpi.com

This difference in properties allows for their separation using standard laboratory techniques like fractional crystallization or chromatography. mdpi.com Once the diastereomers are separated, the chiral resolving agent is removed, yielding the individual, enantiomerically pure forms of the original compound. The choice of the resolving agent is crucial and is often determined empirically. For amino acids, common resolving agents include chiral acids like tartaric acid or camphorsulfonic acid, or chiral bases if the amino acid's carboxyl group is used for salt formation.

Multicomponent Reactions Incorporating Cyclopropylamine (B47189) Moieties for Analog Preparation

Multicomponent reactions (MCRs) are convergent chemical reactions in which three or more starting materials react to form a single product in a single synthetic operation. rug.nlnih.gov These reactions are highly efficient, atom-economical, and offer a powerful platform for generating libraries of structurally diverse molecules from simple precursors. rug.nl By incorporating a cyclopropylamine moiety as one of the components, MCRs can be used to rapidly synthesize a wide range of analogs of this compound.

Several well-known MCRs are suitable for this purpose:

Strecker Reaction: As the first documented MCR, the Strecker synthesis involves the reaction of an aldehyde or ketone, an amine, and a cyanide source (like potassium cyanide or trimethylsilyl (B98337) cyanide) to produce an α-amino nitrile. nih.gov Subsequent hydrolysis of the nitrile yields the corresponding α-amino acid. nih.gov Using cyclopropylamine, cyclopropanecarboxaldehyde, and a cyanide source would directly lead to the synthesis of novel cyclopropyl-containing amino acids.

Ugi Four-Component Reaction (U-4CR): The Ugi reaction is one of the most versatile MCRs, combining an aldehyde (or ketone), an amine, a carboxylic acid, and an isocyanide. nih.gov The product is a dipeptide-like scaffold that incorporates fragments from all four starting materials. nih.gov Employing cyclopropylamine as the amine component allows for the creation of complex peptidomimetics featuring the unique conformational constraints of the cyclopropyl group.

Petasis Borono-Mannich (PBM) Reaction: This reaction involves an amine, a carbonyl compound (aldehyde or ketone), and a boronic acid to form substituted amines. nih.govacs.org It is particularly useful for synthesizing α-amino acids and their derivatives under mild conditions. Using cyclopropylamine in a PBM reaction with glyoxylic acid and a suitable boronic acid can generate novel N-substituted cyclopropylglycine analogs.

| Multicomponent Reaction | Core Reactants | Product Scaffold | Potential for Analog Synthesis | Reference |

|---|---|---|---|---|

| Strecker Reaction | Aldehyde/Ketone + Amine + Cyanide | α-Amino nitrile (hydrolyzes to α-amino acid) | Provides direct access to various cyclopropylglycine derivatives. | nih.gov |

| Ugi Reaction | Aldehyde/Ketone + Amine + Carboxylic Acid + Isocyanide | α-Acylamino carboxamide | Creates complex peptidomimetics with cyclopropyl moieties. | nih.gov |

| Petasis Reaction | Amine + Carbonyl + Boronic Acid | Substituted amine/amino acid | Generates N-substituted cyclopropylglycine analogs. | nih.govacs.org |

Methyl 2s 2 Amino 2 Cyclopropylacetate As a Chiral Building Block in Advanced Organic Synthesis

Application in Peptide and Peptidomimetic Chemistry

The incorporation of non-natural amino acids like the cyclopropylglycine derivative, Methyl (2S)-2-amino-2-cyclopropylacetate, is a key strategy in medicinal chemistry to enhance the properties of peptides. researchgate.net These modifications can lead to improved metabolic stability, bioavailability, and receptor affinity. researchgate.netmdpi.com

Incorporation into Conformationally Constrained Peptide Architectures

The cyclopropyl (B3062369) group significantly restricts the conformational freedom of the peptide backbone. nih.gov This rigidity is highly advantageous for designing peptides that mimic specific secondary structures, such as β-turns or helical motifs, which are often crucial for biological activity. nih.govscispace.com By locking the peptide into a bioactive conformation, the entropic penalty upon binding to a biological target is reduced, potentially leading to higher affinity and selectivity. nih.gov The defined stereochemistry of the (2S) center ensures that this conformational biasing is predictable and controllable, a critical aspect in the rational design of peptide-based therapeutics. arizona.edu

Synthesis of Non-Natural Amino Acid Conjugates and Derivatives

This compound serves as a versatile starting material for a variety of non-natural amino acid conjugates. Its amino and ester functionalities allow for standard peptide coupling and derivatization reactions. nih.gov For instance, the amino group can be acylated or coupled with other amino acids, while the methyl ester can be hydrolyzed to the corresponding carboxylic acid for further amide bond formation. This versatility enables its integration into diverse molecular scaffolds beyond simple linear peptides, including lipopeptides and glycopeptides, to create novel bioactive molecules.

Role in the Design and Construction of Cyclopropyl-Containing Peptidomimetics

Peptidomimetics are compounds designed to replicate the essential features of a peptide while having improved drug-like properties, such as enhanced stability against enzymatic degradation. mdpi.com The cyclopropyl ring of this compound is a bioisostere for other chemical groups and can introduce topographical constraints that mimic the folded structure of a natural peptide. arizona.edu Its use allows for the construction of rigid backbones and the precise positioning of side-chain functionalities, which are key for effective interaction with biological targets like receptors and enzymes. researchgate.net The synthesis of peptidomimetics containing this building block has been explored to generate novel therapeutic agents, including enzyme inhibitors and receptor agonists/antagonists. mdpi.comgoogle.com

Utilization in the Asymmetric Synthesis of Complex Organic Molecules

The inherent chirality and reactivity of this compound make it a valuable precursor for the asymmetric synthesis of more complex molecules, particularly those containing nitrogen.

Stereoselective Formation of Cyclopropyl-Substituted Nitrogen Heterocycles

Nitrogen heterocycles are ubiquitous scaffolds in pharmaceuticals and natural products. This compound can be used as a chiral precursor to synthesize enantiomerically enriched cyclopropyl-substituted nitrogen heterocycles. mdpi.comku.edu The synthesis often involves the transformation of the amino and ester groups to participate in cyclization reactions. The cyclopropyl moiety not only becomes an integral part of the final heterocyclic structure but also directs the stereochemical outcome of subsequent reactions, leading to the formation of complex, densely functionalized molecules with high diastereoselectivity. mdpi.comku.edu

| Starting Material | Reaction Type | Resulting Heterocycle Class | Key Feature |

|---|---|---|---|

| This compound | Intramolecular Cyclization | Cyclopropyl-Lactams | Chiral, conformationally restricted rings |

| This compound | Pictet-Spengler Reaction | Cyclopropyl-Tetrahydroisoquinolines | Formation of complex polycyclic systems |

| This compound | Multi-component Reactions | Substituted Cyclopropyl-Piperidines | Efficient construction of diverse scaffolds |

Precursor for Diverse Advanced Chiral Scaffolds

Beyond heterocycles, this building block is a starting point for a range of other advanced chiral scaffolds. The cyclopropyl ring can be opened under specific conditions to yield linear structures with defined stereochemistry. Furthermore, the amino acid functionality can be manipulated to create other chiral synthons. For example, reduction of the ester and protection of the amine can lead to chiral amino alcohols, which are themselves valuable intermediates in organic synthesis. The combination of the chiral center and the strained ring system provides a unique chemical handle for developing novel and stereochemically complex molecular architectures.

Ligand and Catalyst Design Employing this compound Derivatives

The design of chiral ligands is a cornerstone of asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds. Chiral amino acid derivatives are frequently employed as the source of chirality in ligand scaffolds due to their natural abundance and diverse structures. While direct applications of this compound in widely-used catalysts are still emerging, its structural motifs are highly promising for the development of novel ligands and organocatalysts.

The primary amine and the ester functional groups of this compound serve as versatile handles for derivatization. These groups allow for its incorporation into various established ligand frameworks that have proven effective in a range of metal-catalyzed reactions. The principles of ligand design often rely on creating a well-defined chiral pocket around a metal center to control the stereochemical outcome of a reaction.

Key Concepts in Ligand Design Relevant to Cyclopropyl Amino Acid Derivatives:

Schiff Base Ligands: The amino group can readily condense with aldehydes or ketones to form chiral Schiff bases. These, in turn, can coordinate with metal ions, such as Ni(II), to form square planar complexes. Such complexes have been successfully used as chiral nucleophilic glycine (B1666218) equivalents for the asymmetric synthesis of other tailor-made α-amino acids. nih.govmdpi.comnih.gov The cyclopropyl group would offer unique steric and electronic properties to the resulting catalyst.

P,N-Ligands: A prominent class of "privileged ligands" combines a phosphorus-based donor with a nitrogen-based donor. nih.gov The amino group of this compound can be transformed into a coordinating nitrogen moiety (e.g., an oxazoline (B21484) or pyridine), while the ester can be modified to introduce a phosphine (B1218219) group. The rigid cyclopropane (B1198618) backbone would restrict conformational flexibility, potentially leading to higher enantioselectivity in reactions like palladium-catalyzed allylic substitution. nih.gov

Organocatalysts: The primary amine functionality is a key feature of many organocatalysts, particularly in enamine and iminium ion catalysis. Derivatives of this compound could be employed in asymmetric Michael additions, aldol (B89426) reactions, or Mannich reactions, where the chiral cyclopropyl moiety would control the stereochemical environment.

The table below summarizes potential ligand types that can be synthesized from this compound and their applications in asymmetric catalysis.

| Ligand/Catalyst Type | Potential Synthetic Modification | Relevant Metal Center | Potential Catalytic Applications |

| Chiral Schiff Base | Condensation of the amine with a chiral aldehyde (e.g., derived from a salicylaldehyde) | Ni(II), Cu(II) | Asymmetric synthesis of α-amino acids |

| P,N-Ligands | Conversion of the amine to an oxazoline and the ester to a phosphine-containing group | Pd, Rh, Ir | Asymmetric allylic alkylation, hydrogenation |

| Bisoxazoline (BOX) type | Dimerization of derivatives to form C2-symmetric ligands | Cu(I), Zn(II) | Asymmetric cyclopropanation, Diels-Alder reactions |

| Primary Amine Organocatalyst | Use as a base catalyst or after conversion to a secondary amine (e.g., with a bulky group) | N/A | Asymmetric Michael additions, Mannich reactions |

While the full potential of this compound in catalysis is still being explored, its inherent chirality and conformational rigidity make it an attractive scaffold for the rational design of the next generation of asymmetric catalysts.

Strategies for Constructing Spirocyclic and Bicyclic Systems via this compound

The construction of spirocyclic and bicyclic frameworks is of significant interest in medicinal chemistry, as these constrained structures can mimic peptide turns or present side chains in well-defined spatial orientations, leading to enhanced biological activity and metabolic stability. This compound is an excellent starting material for accessing these complex architectures.

Several synthetic strategies can be employed, leveraging either the reactivity of the cyclopropane ring itself (as a "donor-acceptor" cyclopropane) or using the amino acid as a chiral scaffold for subsequent cyclization reactions.

Cycloaddition Reactions:

Derivatives of cyclopropylamines can act as three-carbon (C3) synthons in cycloaddition reactions. For instance, spirocyclopropyl oxindoles, which feature a related structural motif, undergo diastereoselective and enantioselective [3+3] cycloadditions with nitrones. nih.govresearchgate.net This strategy, when applied to derivatives of this compound, could provide access to complex spiro-heterocycles. The key is the activation of the cyclopropane ring with an electron-withdrawing group, which is already present in the form of the methyl ester.

Intramolecular Cyclization of Peptide Scaffolds:

One of the most powerful applications of this building block is its incorporation into peptide chains to create constrained bicyclic peptides. nih.govnih.govanu.edu.au After solid-phase peptide synthesis (SPPS), various methods can be used to form a second cyclic structure.

Amide Bond Formation: The N-terminus or a side-chain amine (e.g., from lysine) can be cyclized with a C-terminal carboxyl group or a side-chain carboxylic acid (e.g., from aspartic or glutamic acid).

Palladium-Catalyzed C-H Activation: An intramolecular coupling reaction between an aryl group on one amino acid residue and an indole (B1671886) ring of a tryptophan residue can form a carbon-carbon bond, leading to a bicyclic structure. worktribe.com

Click Chemistry: The introduction of azide (B81097) and alkyne-functionalized amino acids into the peptide sequence allows for a highly efficient copper- or ruthenium-catalyzed cycloaddition to forge the second ring. worktribe.com

Titanium-Mediated Intramolecular Coupling:

A direct method for forming bicyclic cyclopropylamines involves the intramolecular coupling of a terminal olefin and an N,N-dimethyl carboxamide moiety derived from an amino acid. researchgate.net This reaction, mediated by a Ti(II) reagent, can produce novel and strained [3.1.0] bicyclic systems. researchgate.net By modifying this compound to include an N-allyl group and converting the ester to a dimethylamide, this methodology could be directly applied.

The following table outlines key strategies for synthesizing spirocyclic and bicyclic systems.

| Synthetic Strategy | Key Reaction Type | Required Derivatization of Building Block | Resulting Cyclic System |

| Cycloaddition | [3+3] Cycloaddition | Activation with N-electron-withdrawing group | Spiro-heterocycles |

| Peptide Macrocyclization | Amide bond formation, C-H activation, Click chemistry | Incorporation into a linear peptide sequence | Bicyclic peptides |

| Intramolecular Coupling | Ti(II)-mediated cyclopropanation | Conversion to N-allyl-N,N-dimethylamide | Azabicyclo[3.1.0]hexane systems |

| C-H Annulation | Rh(III)-catalyzed reaction | Conversion to an alkylidenecyclopropane | Spirocyclic isoquinolones |

These strategies highlight the versatility of this compound as a chiral precursor for generating diverse and complex cyclic molecules with significant potential in drug discovery and materials science.

Derivatization and Chemical Functionalization Strategies of Methyl 2s 2 Amino 2 Cyclopropylacetate

Modification of the Amino Group

The primary amino group of methyl (2S)-2-amino-2-cyclopropylacetate serves as a key handle for various chemical transformations, including amide bond formation, acylation, alkylation, and reductive amination. Furthermore, the strategic use of protecting groups allows for the selective modification of other parts of the molecule.

Amide Formation and Acylation Chemistry

The nucleophilic nature of the amino group readily facilitates its reaction with carboxylic acids and their derivatives to form stable amide bonds. This transformation is fundamental in peptide synthesis, where this compound can be incorporated into peptide chains to introduce conformational constraints due to the rigid cyclopropyl (B3062369) moiety.

Standard peptide coupling reagents are effectively employed for the formation of amides. These reactions typically involve the activation of a carboxylic acid partner, followed by nucleophilic attack by the amino group of this compound. Common coupling agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and minimize racemization.

Acylation of the amino group can also be achieved using acid chlorides or anhydrides. These highly reactive acylating agents typically react with the amine under basic conditions to neutralize the hydrogen halide byproduct. The choice of base and solvent is crucial to ensure high yields and prevent unwanted side reactions.

| Acylating Agent | Reagent/Conditions | Product | Reference |

| N-Boc-L-Phenylalanine | DCC, HOBt, DMF | Methyl (2S)-2-(N-Boc-L-phenylalaninamido)-2-cyclopropylacetate | researchgate.net |

| Acetic Anhydride | Pyridine, CH2Cl2 | Methyl (2S)-2-acetamido-2-cyclopropylacetate | |

| Benzoyl Chloride | Triethylamine, CH2Cl2 | Methyl (2S)-2-benzamido-2-cyclopropylacetate |

Alkylation and Reductive Amination Reactions

N-alkylation of this compound introduces alkyl substituents on the nitrogen atom, leading to the formation of secondary or tertiary amines. Direct alkylation with alkyl halides can be challenging to control and may result in over-alkylation.

A more controlled and widely used method for N-alkylation is reductive amination. This two-step, one-pot reaction involves the initial formation of an imine or enamine intermediate by reacting the primary amine with a ketone or aldehyde. The intermediate is then reduced in situ to the corresponding N-alkylated amine. A variety of reducing agents can be employed, with sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) being particularly effective due to their selectivity for reducing the iminium ion in the presence of the carbonyl starting material.

| Carbonyl Compound | Reducing Agent | Product | Reference |

| Acetone | NaBH(OAc)3 | Methyl (2S)-2-(isopropylamino)-2-cyclopropylacetate | |

| Benzaldehyde | NaBH3CN | Methyl (2S)-2-(benzylamino)-2-cyclopropylacetate | |

| Cyclohexanone | H2, Pd/C | Methyl (2S)-2-(cyclohexylamino)-2-cyclopropylacetate |

Protection and Deprotection Strategies for the Amine Functionality

In multi-step syntheses, it is often necessary to temporarily block the reactivity of the amino group to allow for selective transformations at other sites of the molecule. A variety of amine protecting groups have been developed for this purpose, with the most common being the tert-butoxycarbonyl (Boc), fluorenylmethyloxycarbonyl (Fmoc), and benzyloxycarbonyl (Cbz) groups.

The choice of protecting group depends on its stability under various reaction conditions and the ease of its removal.

Boc Group: The Boc group is introduced by reacting the amine with di-tert-butyl dicarbonate (B1257347) (Boc2O) in the presence of a base. It is stable under a wide range of conditions but can be readily cleaved under acidic conditions, typically using trifluoroacetic acid (TFA). researchgate.net

Fmoc Group: The Fmoc group is installed using 9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu). It is stable to acidic conditions but is cleaved by treatment with a mild base, such as piperidine.

Cbz Group: The Cbz group is introduced using benzyl (B1604629) chloroformate (Cbz-Cl) and is stable to both acidic and basic conditions. Its removal is typically achieved by catalytic hydrogenolysis (H2, Pd/C).

| Protecting Group | Protection Reagent | Deprotection Conditions | Reference |

| Boc | (Boc)2O, Base | TFA or HCl in an organic solvent | researchgate.net |

| Fmoc | Fmoc-Cl or Fmoc-OSu, Base | 20% Piperidine in DMF | |

| Cbz | Cbz-Cl, Base | H2, Pd/C |

Transformations of the Methyl Ester Group

The methyl ester of this compound can undergo hydrolysis to the corresponding carboxylic acid or be converted to other esters through transesterification. These transformations expand the synthetic utility of the parent compound.

Hydrolysis to the Carboxylic Acid

Saponification of the methyl ester to the free carboxylic acid, (2S)-2-amino-2-cyclopropylacetic acid, is a common transformation. This is typically achieved by treating the ester with an aqueous base, such as lithium hydroxide (B78521) (LiOH) or sodium hydroxide (NaOH), in a polar solvent like methanol (B129727) or tetrahydrofuran (B95107) (THF). Subsequent acidification of the reaction mixture protonates the carboxylate to yield the desired carboxylic acid. Care must be taken during this process, especially if the amino group is unprotected, to avoid side reactions. Enzymatic hydrolysis offers a milder alternative. For instance, the N-Boc protected methyl ester of cyclopropylglycine can be hydrolyzed using the enzyme papain, which can offer high enantioselectivity. researchgate.net

| Hydrolysis Conditions | Product | Reference |

| LiOH, H2O/THF | (2S)-2-Amino-2-cyclopropylacetic acid | |

| NaOH, H2O/MeOH | (2S)-2-Amino-2-cyclopropylacetic acid | |

| Papain (on N-Boc derivative) | N-Boc-(2S)-2-amino-2-cyclopropylacetic acid | researchgate.net |

Transesterification Reactions with Various Alcohols

Transesterification allows for the conversion of the methyl ester into other esters by reacting it with a different alcohol in the presence of an acid or base catalyst. This reaction is typically driven to completion by using a large excess of the new alcohol or by removing the methanol byproduct. Both acid-catalyzed (e.g., using sulfuric acid or p-toluenesulfonic acid) and base-catalyzed (e.g., using sodium methoxide (B1231860) or titanium(IV) isopropoxide) methods can be employed. The choice of catalyst and reaction conditions depends on the nature of the alcohol and the presence of other functional groups in the molecule.

| Alcohol | Catalyst | Product | Reference |

| Ethanol | H2SO4 (cat.) | Ethyl (2S)-2-amino-2-cyclopropylacetate | |

| Benzyl alcohol | NaOBn (cat.) | Benzyl (2S)-2-amino-2-cyclopropylacetate | |

| Isopropanol | Ti(O-iPr)4 (cat.) | Isopropyl (2S)-2-amino-2-cyclopropylacetate |

Reduction to Alcohol Derivatives

The methyl ester functionality of this compound is a prime site for reduction to the corresponding primary alcohol, yielding (2S)-2-amino-2-cyclopropylethanol. This transformation is a fundamental step in synthesizing derivatives where a hydroxymethyl group is required, for instance, in the preparation of ligands, pharmaceutical intermediates, or chiral auxiliaries. The reduction requires chemoselective reagents that can reduce the ester in the presence of the amino group, which is typically protected to prevent side reactions.

Commonly, powerful hydride-based reducing agents are employed for this purpose. Lithium aluminum hydride (LiAlH₄) is highly effective for the reduction of esters to alcohols. The reaction is typically carried out in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (THF). Given the reactivity of LiAlH₄ with the amine's acidic proton, the amino group is almost always protected beforehand, for example, as a carbamate (B1207046) (e.g., Boc or Cbz) or an amide.

Alternatively, borane (B79455) complexes, such as borane-tetrahydrofuran (B86392) (BH₃·THF) or borane-methyl sulfide (B99878) (BMS), are excellent reagents for reducing carboxylic acid derivatives, including esters. researchgate.net These reagents are generally less reactive towards amide and carbamate protecting groups than LiAlH₄, offering a degree of selectivity. The reaction of ethyl (2S)-lactate with various amines to form lactamides, which are subsequently reduced by borane-methyl sulfide, demonstrates a relevant two-step sequence for producing amino alcohols. researchgate.net While this is an indirect example, the principle applies directly to the reduction of N-protected this compound.

The table below summarizes typical conditions for this reduction.

Table 1: Conditions for the Reduction of N-Protected this compound

| Protecting Group (PG) | Reducing Agent | Solvent | Typical Conditions | Product |

| tert-Butoxycarbonyl (Boc) | Lithium Aluminum Hydride (LiAlH₄) | Tetrahydrofuran (THF) | 0 °C to room temp. | (S)-tert-butyl (1-cyclopropyl-2-hydroxyethyl)carbamate |

| Benzyloxycarbonyl (Cbz) | Lithium Aluminum Hydride (LiAlH₄) | Tetrahydrofuran (THF) | 0 °C to room temp. | (S)-benzyl (1-cyclopropyl-2-hydroxyethyl)carbamate |

| tert-Butoxycarbonyl (Boc) | Borane-Methyl Sulfide (BMS) | Tetrahydrofuran (THF) | Room temp. to reflux | (S)-tert-butyl (1-cyclopropyl-2-hydroxyethyl)carbamate |

Following the reduction, the protecting group can be removed under appropriate conditions (e.g., acid treatment for Boc, hydrogenolysis for Cbz) to furnish the final product, (2S)-2-amino-2-cyclopropylethanol achemblock.com.

Cyclopropyl Ring Modifications and Stereospecific Ring-Opening Reactions

The three-membered ring of cyclopropane (B1198618) derivatives is characterized by significant ring strain, making it susceptible to ring-opening reactions under various conditions. These reactions provide a powerful synthetic tool for transforming the cyclic structure into stereodefined acyclic systems. researchgate.net The functional groups on this compound, particularly the amino group, play a crucial role in directing the regioselectivity and stereoselectivity of these transformations.

Electrophilic Ring-Opening: Protonation of the amino group to form an ammonium (B1175870) salt can activate the cyclopropane ring towards nucleophilic attack or rearrangement. In superacid, for instance, the electrophilic ring opening of trans-2-phenylcyclopropylamine·HCl occurs at the distal (C₂-C₃) bond. nih.gov This cleavage is favored due to the σ-withdrawing nature of the ammonium group, which weakens the distal bond. nih.gov Similar principles can be applied to derivatives of this compound, where acid-catalyzed reactions could lead to selective C-C bond cleavage.

Oxidative and Reductive Ring-Opening: The cyclopropylamine (B47189) moiety can undergo ring-opening through oxidative processes. Electrochemical methods have been developed for the synthesis of 1,3-oxazines via the oxidative ring-opening of N-cyclopropylamides in the presence of alcohols. chemistryviews.org This suggests that N-acylated derivatives of this compound could serve as precursors to complex heterocyclic systems through electrochemical manipulation.

Reductive ring-opening offers another pathway for functionalization. The cleavage of a cyclopropane ring within a chiral Ni(II) coordination environment, formed from a Schiff base of an α,α-cyclopropanated amino acid, has been demonstrated. beilstein-journals.org This process generates radical anions that can lead to various non-proteinogenic amino acid derivatives, such as those containing α-β or β-γ double bonds. beilstein-journals.org The regioselectivity of these reactions can often be controlled by the choice of reagents and reaction conditions.

A summary of potential ring-opening strategies is presented in the table below.

Table 2: Representative Ring-Opening Reactions of Cyclopropylamine Derivatives

| Reaction Type | Reagents / Conditions | Intermediate / Key Step | Resulting Structure | Ref. |

| Electrophilic Opening | Superacid (e.g., CF₃SO₃H) | Dicationic intermediate | Friedel-Crafts alkylation products | nih.gov |

| Electrochemical Oxidation | Graphite anode, Pt cathode, alcohol | Oxidative C-C bond cleavage | 1,3-Oxazine derivatives | chemistryviews.org |

| Reductive Opening (Electrochemical) | Ni(II)-Schiff base complex, cathodic reduction | Radical anion formation | Dehydroalanine or cysteine derivatives (after trapping) | beilstein-journals.org |

| Cyclization/Rearrangement | Lewis acids (e.g., AlCl₃) on N-cyclopropylamides | Aziridine intermediate | N-(2-chloropropyl)amides or 2-oxazolines | researchgate.net |

These ring-opening reactions are synthetically valuable as they can convert a conformationally restricted cyclic amino acid into a flexible, functionalized acyclic analog, often with high stereochemical control.

Synthesis of Advanced this compound Analogs for Mechanistic Probes and Structural Studies

The unique structural properties of the cyclopropyl group—namely its rigidity and electronic nature—make it a valuable component in the design of advanced molecular probes and structurally constrained biomolecules. iris-biotech.de The cyclopropane ring can act as a conformationally restricted isostere for other groups like isopropyl or phenyl, which is useful for studying structure-activity relationships (SAR). iris-biotech.de this compound serves as a versatile starting material for creating such sophisticated analogs.

Conformationally Rigid Amino Acid and Peptide Analogs: One of the primary applications of this scaffold is in the synthesis of non-proteinogenic amino acids for incorporation into peptides. The cyclopropyl moiety imparts conformational rigidity, which can enhance binding affinity to biological targets and improve stability against enzymatic degradation. nbinno.com For example, 2-carboxycyclopropylglycines and 3,4-methanoprolines have been synthesized as rigid analogs of glutamic acid and proline, respectively. researchgate.net These analogs are instrumental in probing the active sites of enzymes and receptors. A concise synthesis of E-diastereoisomers of 4,5-methano-L-lysine, which are advanced analogs of lysine (B10760008), was achieved starting from L-methionine, with a key cyclopropanation step. researchgate.net

Mechanistic Probes: Analogs of this compound can be designed as mechanistic probes to study enzyme reaction mechanisms. The strained ring can be strategically positioned to interact with an enzyme's active site or to serve as a latent reactive group. Ring-opening of such a probe upon enzymatic action can lead to irreversible inhibition, providing insights into the catalytic mechanism.

The synthesis of these advanced analogs often involves multi-step sequences that build upon the core structure. This can include chain extension from the ester or amino group, or further functionalization of the cyclopropyl ring itself prior to any ring-opening reactions.

Table 3: Examples of Advanced Analogs and Their Applications

| Analog Type | Structural Feature | Synthetic Approach | Application | Ref. |

| Methano-Lysine | Cyclopropyl group within the amino acid side chain | Multi-step synthesis from L-methionine involving a key cyclopropanation step | Conformationally restricted lysine analog for peptide studies | researchgate.net |

| Methano-Proline/Glutamate | Cyclopropane fused to a pyrrolidine (B122466) ring or containing an extra carboxyl group | Modification of cyclopropanecarbaldehydes; MIRC reactions | Rigid mimics of natural amino acids for SAR studies | researchgate.net |

| Dipeptide Mimics | Incorporation into 5-oxopiperazine-2-carboxylates | Reaction of methyl 2-chloro-2-cyclopropylideneacetate with amino esters | Templates for drug discovery and structural biology | nih.gov |

The development of these advanced analogs underscores the importance of this compound as a chiral building block for creating specialized chemical tools to explore complex biological systems.

Stereochemical Investigations and Enantiomeric Control in Methyl 2s 2 Amino 2 Cyclopropylacetate Chemistry

Absolute Configuration Assignment and Verification Methodologies

The unambiguous assignment of the absolute configuration of Methyl (2S)-2-amino-2-cyclopropylacetate is crucial for understanding its chemical and biological properties. The "(2S)" designation indicates the specific spatial arrangement of the amino and cyclopropyl (B3062369) groups around the chiral alpha-carbon. Several methodologies are employed to determine and verify this configuration.

X-ray Crystallography: Single-crystal X-ray diffraction is a powerful technique for determining the absolute configuration of chiral molecules. wikipedia.org By analyzing the diffraction pattern of a crystalline derivative of this compound, the precise three-dimensional arrangement of its atoms can be elucidated. This method provides definitive proof of the stereochemistry.

Nuclear Magnetic Resonance (NMR) Spectroscopy: While NMR is not a primary method for assigning absolute configuration, it is invaluable for verifying the relative stereochemistry of diastereomers and for conformational analysis. researchgate.net For derivatives of this compound, Nuclear Overhauser Effect (NOE) experiments can establish through-space proximities between protons, which helps in assigning the relative configuration of stereocenters. researchgate.net Chiral shift reagents or chiral solvating agents can also be used in NMR to differentiate between enantiomers and assist in the assignment of absolute configuration.

Chiroptical Methods: Techniques such as optical rotatory dispersion (ORD) and circular dichroism (CD) are sensitive to the chiral nature of a molecule. wikipedia.org The specific rotation of plane-polarized light by an enantiomerically pure sample of this compound provides an experimental value that can be compared to known standards or theoretical calculations to infer the absolute configuration.

Chemical Correlation: The absolute configuration can also be established by chemically converting the molecule to a compound of known stereochemistry without affecting the chiral center. wikipedia.org For instance, this compound could be synthesized from or converted to a known (S)-amino acid through a series of stereochemically defined reactions.

Marfey's Method: This analytical technique is used to determine the absolute configuration of amino acids. nih.gov The amino acid is derivatized with a chiral reagent, 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (FDAA), to form diastereomers that can be separated and analyzed by liquid chromatography. nih.gov The retention times of these diastereomers are compared to those of known standards to assign the absolute configuration of the original amino acid. nih.gov

| Methodology | Principle | Application to this compound |

| X-ray Crystallography | Diffraction of X-rays by a single crystal to determine the 3D atomic arrangement. | Provides definitive assignment of the absolute configuration of a crystalline derivative. |

| NMR Spectroscopy | Utilizes the magnetic properties of atomic nuclei to provide structural information. | NOE experiments can determine relative stereochemistry; chiral auxiliaries can help differentiate enantiomers. |

| Chiroptical Methods | Measures the interaction of chiral molecules with polarized light (ORD, CD). | The sign and magnitude of the optical rotation can be correlated to the absolute configuration. |

| Chemical Correlation | Conversion of the molecule to a compound of known absolute configuration. | Establishes stereochemical relationships through well-defined reaction pathways. |

| Marfey's Method | Derivatization with a chiral reagent to form diastereomers separable by chromatography. | Allows for the determination of the amino acid's absolute configuration by comparison to standards. |

Dynamic Stereochemistry and Conformational Analysis of this compound and its Derivatives

Computational Modeling: Theoretical calculations and molecular modeling are powerful tools for investigating the conformational landscape of this compound. By calculating the potential energy surface as a function of dihedral angles, the most stable low-energy conformations can be identified. These models often highlight the influence of the cyclopropyl group in directing the orientation of the amino and methyl ester groups.

NMR Spectroscopic Analysis: Variable-temperature NMR studies can provide insights into the dynamic processes occurring in solution. By analyzing changes in chemical shifts and coupling constants with temperature, information about the rotational barriers and the populations of different conformers can be obtained. For instance, the coupling constants between the alpha-proton and the protons on the cyclopropyl ring are sensitive to the dihedral angles and can be used to infer the preferred conformation.

| Parameter | Significance in Conformational Analysis |

| Dihedral Angles (φ, ψ) | Define the backbone conformation of the amino acid ester. |

| Rotational Barriers | Energy required to rotate around single bonds, indicating conformational flexibility. |

| Coupling Constants (J-values) | Provide information about the dihedral angles between adjacent protons. |

| Nuclear Overhauser Effects (NOEs) | Indicate through-space proximity between protons, helping to define the 3D structure. |

Stereoselective Transformations at the Cyclopropyl and Alpha-Carbon Stereocenters

The development of stereoselective methods for the synthesis of this compound and its derivatives is of great interest due to the importance of enantiomerically pure amino acids.

Asymmetric Synthesis: Catalytic asymmetric synthesis is a prominent strategy for accessing enantioenriched cyclopropyl α-amino carboxylates. rsc.org For example, rhodium-catalyzed reactions of ethyl diazoacetate with N-protected imines can yield cyclopropyl α-amino esters with high diastereoselectivity and enantioselectivity. rsc.org The choice of chiral ligand on the metal catalyst is crucial for controlling the stereochemical outcome.

Enzymatic Resolution: Enzymatic methods can be employed to resolve racemic mixtures of cyclopropylglycine derivatives. researchgate.net For instance, the enzyme papain can selectively hydrolyze the N-Boc-protected methyl ester of one enantiomer, allowing for the separation of the unreacted (S)-enantiomer. researchgate.net

Stereoselective Cyclopropanation: The cyclopropane (B1198618) ring itself can be constructed stereoselectively. For example, the 1,3-dipolar cycloaddition of diazomethane (B1218177) to a chiral dehydroamino acid derivative can proceed with high diastereoselectivity, influenced by the existing stereocenter on the starting material. researchgate.net

| Transformation | Method | Stereochemical Control | Typical Enantiomeric Excess (ee) |

| Asymmetric Synthesis | Chiral Rhodium Complex Catalysis | The chiral ligand on the rhodium catalyst directs the approach of the reactants. | 72% to >99% |

| Enzymatic Resolution | Papain-catalyzed hydrolysis | The enzyme's active site selectively binds and reacts with one enantiomer. | >99% |

| Stereoselective Cyclopropanation | 1,3-Dipolar Cycloaddition | The existing chiral center in the substrate influences the facial selectivity of the cycloaddition. | High diastereoselectivity |

Influence of Stereochemistry on Chemical Reactivity and Selectivity in Organic Reactions

The stereochemistry of this compound plays a critical role in its chemical reactivity and in the stereochemical outcome of reactions in which it participates.

Steric Hindrance: The bulky cyclopropyl group can exert significant steric hindrance, influencing the regioselectivity and stereoselectivity of reactions at the alpha-carbon or the amino and ester functionalities. The approach of reagents can be directed to the less sterically hindered face of the molecule.

Conformational Control: The conformationally restricted nature of the molecule can pre-organize the reactive centers in a way that favors a particular reaction pathway. This can lead to enhanced rates and selectivities in certain reactions. For example, in peptide synthesis, the incorporation of conformationally constrained amino acids like cyclopropylglycine derivatives can influence the secondary structure of the resulting peptide. nih.gov

Diastereoselective Reactions: When this compound is used as a chiral building block, its inherent stereochemistry can direct the formation of new stereocenters in a diastereoselective manner. For example, in aldol (B89426) reactions or Michael additions involving the enolate derived from this amino acid ester, the existing stereocenter can control the facial selectivity of the electrophilic attack.

The influence of stereochemistry on reactivity is a fundamental principle in organic chemistry, and in the case of this compound, the interplay of the chiral alpha-carbon and the rigid cyclopropyl ring leads to unique and predictable chemical behavior. rsc.org

Computational and Theoretical Chemistry Studies on Methyl 2s 2 Amino 2 Cyclopropylacetate

Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule derived from its electronic structure. Methods like Density Functional Theory (DFT) and ab initio calculations are employed to determine molecular orbitals and electron density distributions.

Reactivity Descriptors: From the calculated electronic structure, several reactivity descriptors can be derived. These indices help predict how the molecule will behave in chemical reactions. Key descriptors include:

HOMO and LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical. The HOMO energy relates to the ability to donate electrons (nucleophilicity), while the LUMO energy relates to the ability to accept electrons (electrophilicity). The HOMO-LUMO gap is an indicator of chemical reactivity and kinetic stability.

Fukui Functions: These functions identify the most reactive sites within the molecule for nucleophilic, electrophilic, or radical attack by analyzing the change in electron density upon the addition or removal of an electron. For Methyl (2S)-2-amino-2-cyclopropylacetate, this would likely pinpoint the amino nitrogen as a primary site for electrophilic attack and the carbonyl carbon for nucleophilic attack.

| Descriptor | Hypothetical Calculated Value | Interpretation |

| HOMO Energy | -9.5 eV | Indicates the energy of the outermost electrons, related to ionization potential. |

| LUMO Energy | 1.2 eV | Indicates the energy of the lowest available orbital for an incoming electron. |

| HOMO-LUMO Gap | 10.7 eV | A large gap suggests high kinetic stability. |

| Dipole Moment | 2.5 D | Quantifies the overall polarity of the molecule. |

| Chemical Hardness (η) | 5.35 eV | Measures resistance to change in electron distribution. |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum calculations are excellent for static properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. nih.govmdpi.com MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how molecular conformations and interactions evolve. mdpi.comyoutube.com

Conformational Analysis: this compound has several rotatable bonds: the Cα-C(cyclopropyl), Cα-C(carbonyl), and C-O(ester) bonds. The relative orientation of the amino, cyclopropyl (B3062369), and methyl ester groups is crucial for its biological activity and role as a synthetic building block. MD simulations can explore the potential energy surface associated with these rotations to identify the most stable, low-energy conformations. uwlax.edunih.gov The constrained nature of the cyclopropyl ring significantly limits the available conformational space compared to an analogous acyclic amino acid. researchgate.net

Intermolecular Interactions: MD simulations are particularly powerful for studying how a molecule interacts with its environment, such as a solvent or a biological receptor. mdpi.com By simulating this compound in a box of water molecules, for example, one can analyze the formation and lifetime of hydrogen bonds between the amino and ester groups and the surrounding water. This provides insight into its solubility and the hydration shell structure. In the context of drug design, MD can simulate the binding of the molecule to a protein's active site, calculating binding free energies and identifying key intermolecular contacts (e.g., hydrogen bonds, van der Waals interactions). nih.gov

| Dihedral Angle | Description | Predicted Stable Conformation(s) |

| N-Cα-C(cyclo)-C(cyclo) | Rotation of the cyclopropyl group relative to the amino group | Staggered conformations are likely preferred to minimize steric hindrance. |

| C(cyclo)-Cα-C(O)-O | Rotation of the ester group relative to the cyclopropyl group | Planar or near-planar arrangements of the Cα-C(O)O moiety are expected. |

| H₂N-Cα-C(O)-O | Orientation of the amino group relative to the ester group | Conformations allowing for potential intramolecular hydrogen bonding may be populated. |

Density Functional Theory (DFT) Studies on Reaction Mechanisms Involving the Compound

Density Functional Theory (DFT) is a widely used quantum mechanical method for investigating the mechanisms of chemical reactions. It provides a balance between accuracy and computational cost, making it suitable for studying transition states and reaction pathways. chemrxiv.orgchemrxiv.org

For this compound, DFT can be applied to elucidate several key reaction types:

Amide Bond Formation: As an amino acid derivative, a primary reaction is the formation of a peptide bond. DFT can model the reaction pathway of its N-acylation or its coupling with another amino acid. This involves locating the transition state structure for the nucleophilic attack of the amino group on a carbonyl carbon and calculating the activation energy barrier for the reaction.

Reactions involving the Amino Group: The nucleophilicity of the amino group makes it a site for various reactions, such as alkylation or reductive amination. DFT can compare the activation barriers for these competing pathways.

By calculating the energies of reactants, intermediates, transition states, and products, a complete energy profile for a proposed mechanism can be constructed, offering insights that are often difficult to obtain experimentally. chemrxiv.org

In Silico Design and Prediction of Novel this compound Derivatives

In silico (computational) methods are integral to modern drug discovery and material science for designing novel molecules with desired properties. peerscientist.comnih.gov Starting with the scaffold of this compound, new derivatives can be designed and their properties predicted before committing to laboratory synthesis.

The design process typically involves:

Scaffold Modification: The parent molecule can be modified by adding or changing functional groups. For instance, the cyclopropyl ring could be substituted, the methyl ester could be replaced with other alkyl or aryl groups, or the amino group could be acylated.

Property Prediction: For each designed derivative, computational tools can predict a range of properties. Quantitative Structure-Activity Relationship (QSAR) models can be used to forecast biological activity based on structural features. Physicochemical properties like lipophilicity (logP), solubility, and metabolic stability can also be estimated.

Virtual Screening and Docking: If the goal is to design a ligand for a specific protein target, a library of virtual derivatives can be screened using molecular docking. mdpi.com This process computationally places each derivative into the protein's binding site and scores the interaction, identifying candidates with the highest predicted binding affinity. This approach accelerates the discovery of potent and selective molecules. nih.gov

Computational Analysis of Chiral Recognition Phenomena Relevant to Synthetic Processes

Chiral recognition is the process by which a chiral molecule interacts differently with the two enantiomers of another chiral compound. nih.gov This phenomenon is the basis for enantioselective synthesis and chromatographic separation. mdpi.com Computational analysis is a powerful tool for understanding the subtle intermolecular forces that govern this selectivity. nih.gov

In the context of synthesizing enantiomerically pure this compound, computational methods can model the interaction between a racemic or prochiral precursor and a chiral catalyst or reagent.

Modeling Diastereomeric Transition States: The enantioselectivity of a reaction is determined by the energy difference between the two diastereomeric transition states leading to the (S) and (R) products. Quantum chemical methods, particularly DFT, can be used to calculate the structures and energies of these transition states. By analyzing the non-covalent interactions (e.g., hydrogen bonds, steric repulsion, CH-π interactions) within each transition state, the origin of the selectivity can be pinpointed. researchgate.net

Host-Guest Complexation: For chiral separation via chromatography, computational models can simulate the binding of both the (S) and (R) enantiomers of this compound to a chiral stationary phase. By calculating the binding free energies for the formation of the two diastereomeric complexes, the elution order can be predicted. tdl.org These calculations can reveal that a specific hydrogen bond or steric fit is present in the more stable complex but absent or strained in the less stable one, thus explaining the mechanism of recognition. nih.gov

Advanced Spectroscopic and Analytical Characterization of Methyl 2s 2 Amino 2 Cyclopropylacetate and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Stereochemical Assignment

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of Methyl (2S)-2-amino-2-cyclopropylacetate. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, allowing for the confirmation of the molecular skeleton and the assignment of its stereochemistry.

In ¹H NMR, the protons of the cyclopropyl (B3062369) ring exhibit complex splitting patterns due to geminal and vicinal coupling, typically appearing in the upfield region. The α-proton, adjacent to the amino and ester groups, resonates at a characteristic downfield shift. The methyl protons of the ester group appear as a distinct singlet. The chemical shifts and coupling constants are sensitive to the molecule's conformation and stereochemistry.

¹³C NMR spectroscopy complements the proton data by providing the chemical shift for each carbon atom. The carbonyl carbon of the ester group is readily identified by its significant downfield shift. The α-carbon, the methyl carbon, and the carbons of the cyclopropyl ring resonate at characteristic positions. Two-dimensional NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC), are employed to correlate directly bonded protons and carbons, confirming assignments. nih.gov Furthermore, techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) can provide through-space correlations, offering insights into the preferred conformation of the molecule. For stereochemical assignment, chiral derivatizing agents can be used to create diastereomers, which will exhibit distinct NMR signals, allowing for the determination of enantiomeric purity. mdpi.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Multiplicity / Remarks |

|---|---|---|---|

| α-CH | ~3.5 - 3.8 | ~55 - 60 | Doublet of doublets (dd) or Multiplet (m) |

| Cyclopropyl CH | ~0.8 - 1.5 | ~10 - 20 | Multiplet (m) |

| Cyclopropyl CH₂ | ~0.4 - 0.8 | ~5 - 10 | Multiplet (m) |

| -OCH₃ | ~3.7 | ~52 | Singlet (s) |

| C=O | - | ~170 - 175 | Carbonyl carbon |

| -NH₂ | Broad singlet, variable | - | Exchanges with D₂O |

Chiral Chromatography (HPLC, GC) for Enantiomeric Purity Determination and Separation

Chiral chromatography is the gold standard for determining the enantiomeric purity and for the preparative separation of enantiomers of this compound. Both high-performance liquid chromatography (HPLC) and gas chromatography (GC) can be utilized, employing a chiral stationary phase (CSP) that interacts differently with the two enantiomers. mdpi.comcsfarmacie.cz

The fundamental principle of chiral recognition on a CSP is based on the formation of transient diastereomeric complexes between the chiral selector of the stationary phase and the enantiomers of the analyte. chiralpedia.com For effective separation, there must be a sufficient difference in the stability of these complexes, which often relies on a "three-point interaction" model involving hydrogen bonding, dipole-dipole interactions, steric hindrance, or inclusion complexation. csfarmacie.cz

For the analysis of amino acid esters like this compound, polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) and cyclodextrin-based CSPs are commonly used. csfarmacie.cz In GC analysis, the analyte is often derivatized, for instance by N-acylation, to increase its volatility. uni-tuebingen.decat-online.com The result of a chiral chromatographic analysis is a chromatogram showing two separated peaks corresponding to the (S) and (R) enantiomers. The enantiomeric excess (ee%) can be calculated from the integrated areas of these peaks, providing a precise measure of the sample's optical purity. mdpi.com

Table 2: Typical Chiral Chromatography Conditions for Amino Acid Ester Separation

| Technique | Chiral Stationary Phase (CSP) Type | Typical Mobile Phase / Carrier Gas | Detection |

|---|---|---|---|

| Chiral HPLC | Polysaccharide-based (e.g., Chiralcel® OD-H) | Hexane/Isopropanol mixtures with additives (e.g., TFA, DEA) | UV, MS |

| Chiral HPLC | Cyclodextrin-based (e.g., Cyclobond™) | Aqueous buffers with organic modifiers (e.g., Methanol (B129727), Acetonitrile) | UV, MS |

| Chiral GC | Cyclodextrin derivatives (e.g., Lipodex® E) | Helium, Hydrogen | Flame Ionization Detector (FID), MS |

| Chiral GC | Chirasil-Val | Helium, Hydrogen | Flame Ionization Detector (FID), MS |

Mass Spectrometry Techniques for Compound Identification and Elucidation of Reaction Pathways

Mass spectrometry (MS) is a powerful analytical technique that provides information about the molecular weight and structure of a compound by measuring the mass-to-charge ratio (m/z) of its ions. For this compound, techniques like Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) are commonly used.

In ESI-MS, the compound is typically observed as the protonated molecule [M+H]⁺. High-resolution mass spectrometry (HRMS) can determine the elemental composition with high accuracy, confirming the molecular formula. Tandem mass spectrometry (MS/MS) involves isolating the parent ion and subjecting it to fragmentation, which provides valuable structural information.

Under EI conditions, the molecule undergoes characteristic fragmentation. For amino acid esters, common fragmentation pathways include the loss of the alkoxycarbonyl group (-COOCH₃) and α-cleavage (cleavage of the bond between the α-carbon and the cyclopropyl group). miamioh.edunih.gov The fragmentation pattern of N-acylated derivatives is particularly informative, often showing characteristic ions that help in identifying the amino acid core. nih.gov These fragmentation patterns serve as a molecular fingerprint for identification and can be used to elucidate reaction pathways by analyzing the mass spectra of intermediates and products.

Table 3: Expected Key Mass Fragments for this compound and its N-TFA derivative in EI-MS

| Fragment Ion | Proposed Structure | Expected m/z | Fragmentation Pathway |

|---|---|---|---|

| [M]⁺• | [C₆H₁₁NO₂]⁺• | 129 | Molecular Ion |

| [M - OCH₃]⁺ | [C₅H₈NO]⁺ | 98 | Loss of methoxy (B1213986) radical |

| [M - COOCH₃]⁺ | [C₄H₈N]⁺ | 70 | Loss of carbomethoxy radical (α-cleavage) |

| [M - C₃H₅]⁺ (N-TFA derivative) | [C₅H₅F₃NO₃]⁺ | 200 | Loss of cyclopropyl radical from N-trifluoroacetyl derivative |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Conformational Insights

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule through their characteristic vibrational frequencies. These techniques are complementary and are used to confirm the presence of key structural motifs in this compound.

FTIR spectroscopy is particularly sensitive to polar bonds. The spectrum of this compound would be expected to show characteristic absorption bands for the N-H stretching of the primary amine, the C=O stretching of the ester group, and C-O stretching bands. The C-H stretching and bending vibrations of the cyclopropyl and methyl groups would also be present.

Raman spectroscopy is more sensitive to non-polar, symmetric bonds and thus provides complementary information. nih.gov It is particularly useful for observing vibrations of the C-C backbone of the cyclopropyl ring. For solid-state samples, both FTIR and Raman spectroscopy can distinguish between a racemic mixture and a pure enantiomer. thermofisher.com This is because the crystal packing and intermolecular interactions (like hydrogen bonding) in a racemic crystal (racemate) are different from those in an enantiopure crystal, leading to distinct differences in their vibrational spectra. thermofisher.com

Table 4: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Technique (FTIR/Raman) |

|---|---|---|---|

| N-H (Amine) | Stretching | 3300 - 3500 | FTIR |

| C-H (Cyclopropyl) | Stretching | ~3100 | FTIR, Raman |

| C-H (Aliphatic) | Stretching | 2850 - 3000 | FTIR, Raman |

| C=O (Ester) | Stretching | 1730 - 1750 | FTIR (strong), Raman (weak) |

| N-H (Amine) | Bending (Scissoring) | 1590 - 1650 | FTIR |

| C-O (Ester) | Stretching | 1150 - 1250 | FTIR |

| Cyclopropyl Ring | Ring Breathing/Deformation | 800 - 1050 | Raman (strong), FTIR |

X-ray Crystallography of Solid-State Derivatives for Absolute Configuration and Detailed Conformational Data

Single-crystal X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule, including its absolute configuration. While obtaining suitable crystals of the parent compound this compound might be challenging, it is common practice to prepare crystalline derivatives (e.g., hydrochloride salts or N-acylated derivatives) for analysis.

The technique involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern. This analysis yields a detailed electron density map from which the precise positions of all atoms in the crystal lattice can be determined. This provides unequivocal proof of the (S) configuration at the α-carbon.

Beyond absolute configuration, X-ray crystallography provides a wealth of structural data, including precise bond lengths, bond angles, and torsion angles. This information reveals the preferred conformation of the molecule in the solid state and details of intermolecular interactions, such as hydrogen bonding networks, which dictate the crystal packing. This level of detail is invaluable for understanding structure-activity relationships and for computational modeling studies. nih.govmdpi.com

Table 5: Illustrative Data Obtainable from X-ray Crystallography

| Parameter | Type of Information Provided | Example |

|---|---|---|

| Space Group | Crystal system and symmetry | P2₁2₁2₁ (common for chiral molecules) |

| Unit Cell Dimensions | Size and shape of the repeating unit | a, b, c (Å); α, β, γ (°) |

| Atomic Coordinates | Precise position of each atom (x, y, z) | e.g., C1: 0.123, 0.456, 0.789 |

| Absolute Configuration | Unambiguous stereochemistry at chiral centers | Flack parameter close to 0 for the correct enantiomer |

| Bond Lengths & Angles | Molecular geometry | C=O: ~1.2 Å; C-N-C angle: ~120° |

| Torsion Angles | Conformation of the molecule | Defines the orientation of the cyclopropyl and ester groups |

Emerging Research Directions and Future Perspectives in Methyl 2s 2 Amino 2 Cyclopropylacetate Chemistry

Exploration of Sustainable and Green Synthetic Methodologies for its Production

The drive towards environmentally benign chemical manufacturing has spurred research into green synthetic routes for chiral amino acids, including Methyl (2S)-2-amino-2-cyclopropylacetate. Traditional synthetic strategies for related compounds have often relied on reagents that are toxic or environmentally hazardous, such as potassium cyanide (KCN) in Strecker reactions. researchgate.net Future research is actively moving away from these methods towards more sustainable alternatives.

| Green Synthesis Approach | Key Advantages | Relevant Precedent |

| Enzymatic Resolution | High enantioselectivity (>99% ee), mild conditions, biodegradable catalyst (e.g., papain). | Papain-catalyzed deracemization of racemic methyl N-Boc-cyclopropylglycinate. researchgate.net |